molecular formula C14H12BrNO3 B2468651 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol CAS No. 329777-36-8

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol

Cat. No. B2468651
CAS RN: 329777-36-8
M. Wt: 322.158
InChI Key: BZEJRAMJXJSULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” is a biochemical compound with the molecular formula C14H12BrNO3 and a molecular weight of 322.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” consists of a benzodioxol group attached to a bromophenol group via an amino-methyl bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol” include a molecular weight of 322.15 and a molecular formula of C14H12BrNO3 .

Scientific Research Applications

Anticancer Activity

Background: The indole nucleus, a privileged structural motif, has been explored for its diverse biological activities. In the context of cancer research, microtubules and tubulin proteins are crucial targets for anticancer agents. Microtubule-targeting agents disrupt microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells .

Compound Description:

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol: is an indole derivative with a 1,3-benzodioxole ring fused to its amino group. This compound has shown promise in anticancer studies.

Findings: A detailed structure–activity relationship study identified two potent derivatives:

Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings suggest that 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol and related indoles could serve as templates for developing more potent anticancer analogs .

Carbonic Anhydrase Inhibition

Background: Carbonic anhydrases (CAs) play a role in pH regulation within tumor cells, making them attractive targets for cancer therapy.

Compound Description: The compound N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide has been identified as an effective CA inhibitor, particularly against the tumor-associated isozyme CA IX.

Future Directions

Future research could focus on further understanding the properties and potential applications of “2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol”. This could include exploring its potential uses in proteomics research , as well as investigating its synthesis, mechanism of action, and safety profile in more detail.

properties

IUPAC Name

2-[(1,3-benzodioxol-5-ylamino)methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJRAMJXJSULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol

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